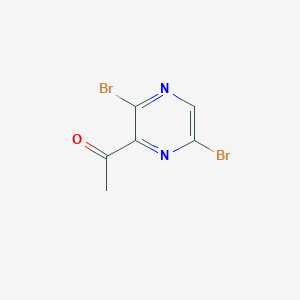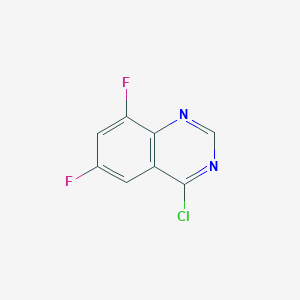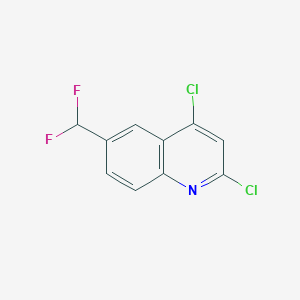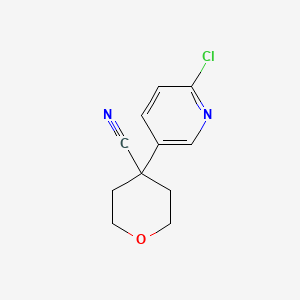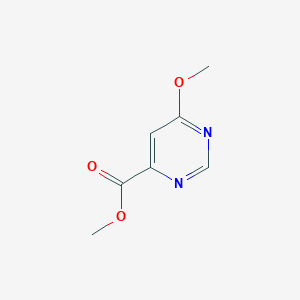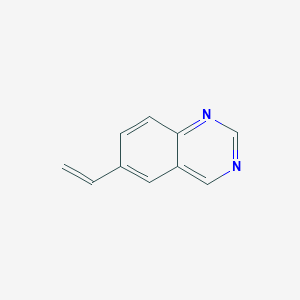
6-Vinylquinazoline
Übersicht
Beschreibung
6-Vinylquinazoline is a heterocyclic organic compound that has gained significant interest in recent years due to its unique properties and potential applications in various fields of research and industry. It is also known as 6-ethenylQuinazoline .
Synthesis Analysis
Quinazolines are a class of nitrogen-containing heterocyclic compounds with broad-spectrum of pharmacological activities. Transition-metal-catalyzed reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . The synthesis methods have been reported to prepare quinazoline by aminobenzoketone, o-aminobenzohydrazide, aminobenzonitrile, aminoacetophenone, and aminobenzamide under different conditions .
Molecular Structure Analysis
Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . It is formed from the pyrimidine ring fused to the benzene ring at two adjacent carbon atoms .
Chemical Reactions Analysis
Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research. This review summarizes the recent advances in the synthesis and biological activities investigations of quinazoline derivatives . Treatment of 4-alkylsubstituted quinazoline with monoperphthalic acid in ether at room temperature afforded mixtures of the corresponding N-1 and N-3 oxides as well as the quinazolinone derivative .
Physical And Chemical Properties Analysis
Quinazoline is an essential scaffold, known to be linked with various biological activities . The physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .
Wissenschaftliche Forschungsanwendungen
Application 1: Synthesis of Quinazoline Derivatives
- Summary of the Application : Quinazolines are an important class of heterocyclic compounds that have proven their significance, especially in the field of organic synthesis and medicinal chemistry because of their wide range of biological and pharmacological properties .
- Methods of Application : Numerous synthetic methods have been developed for the synthesis of quinazolines and their derivatives. This includes the development of novel and improved synthetic methods with or without the assistance of transition-metal catalysts for the synthesis and functionalization of a nitrogen-containing heterocyclic framework .
- Results or Outcomes : The development of these synthetic methods has potential applications in the area of medicinal chemistry and material sciences .
Application 2: Conjugate Addition of Nucleophiles
- Summary of the Application : The conjugate addition reaction of various nucleophiles across the vinyl group of 2-chloro-4-vinylpyrimidine, 2-chloro-4-(1-phenylvinyl)pyrimidine and 2-chloro-4-vinylquinazoline provides the corresponding 2-chloro-4-(2-substituted ethyl)pyrimidines and 2-chloro-4-(2-substituted ethyl)quinazolines .
- Methods of Application : The conjugate addition reaction is carried out with various nucleophiles across the vinyl function of the quinazoline derivatives. The products are then treated with N-methylpiperazine, resulting in nucleophilic displacement of chloride .
- Results or Outcomes : The result of this reaction is the production of the corresponding 2,4-disubstituted pyrimidines and quinazolines .
Application 3: Metal-Catalyzed Synthesis
- Summary of the Application : The development of novel and improved synthetic methods with or without the assistance of transition-metal catalysts for the synthesis and functionalization of a nitrogen-containing heterocyclic framework has always been a hot topic of research in synthetic organic chemistry due to their potential applications in the area of medicinal chemistry and material sciences .
- Methods of Application : This involves the use of transition metal-catalyzed reactions for the synthesis of compounds containing the quinazoline scaffold .
- Results or Outcomes : The development of these synthetic methods has potential applications in the area of medicinal chemistry and material sciences .
Application 4: Conjugate Addition of Nucleophiles
- Summary of the Application : The conjugate addition reaction of various nucleophiles across the vinyl function of 2-chloro-4-vinylpyrimidine, 2-chloro-4-(1-phenylvinyl)pyrimidine, and 2-chloro-4-vinylquinazoline provides the corresponding 2-chloro-4-(2-substituted ethyl)pyrimidines and 2-chloro-4-(2-substituted ethyl)quinazolines .
- Methods of Application : This involves the conjugate addition reaction of N-, O-, S-, and C-centered nucleophiles across the vinyl function of 2-chloro-4-vinylpyrimidine (2), 2-chloro-4-(1-phenylvinyl)pyrimidine (3), and 2-chloro-4-vinylquinazoline (19). These vinyl-bearing substrates are readily available by the addition reaction of a vinyllithium reagent to the formal C4=N3 bond of 2-chloropyrimidine and 2-chloroquinazoline, followed by aromatization of the resultant adduct .
- Results or Outcomes : The result of this reaction is the production of the corresponding 2,4-disubstituted pyrimidines and quinazolines .
Application 5: Transition Metal-Catalyzed Synthesis
- Summary of the Application : The development of novel and improved synthetic methods with or without the assistance of transition-metal catalysts for the synthesis and functionalization of a nitrogen-containing heterocyclic framework has always been a hot topic of research in synthetic organic chemistry due to their potential applications in the area of medicinal chemistry and material sciences .
- Methods of Application : This involves the use of transition metal-catalyzed reactions for the synthesis of compounds containing the quinazoline scaffold .
- Results or Outcomes : The development of these synthetic methods has potential applications in the area of medicinal chemistry and material sciences .
Application 6: Conjugate Addition of Nucleophiles
- Summary of the Application : The conjugate addition reaction of various nucleophiles across the vinyl function of 2-chloro-4-vinylpyrimidine, 2-chloro-4-(1-phenylvinyl)pyrimidine, and 2-chloro-4-vinylquinazoline provides the corresponding 2-chloro-4-(2-substituted ethyl)pyrimidines and 2-chloro-4-(2-substituted ethyl)quinazolines .
- Methods of Application : This involves the conjugate addition reaction of N-, O-, S-, and C-centered nucleophiles across the vinyl function of 2-chloro-4-vinylpyrimidine (2), 2-chloro-4-(1-phenylvinyl)pyrimidine (3), and 2-chloro-4-vinylquinazoline (19). These vinyl-bearing substrates are readily available by the addition reaction of a vinyllithium reagent to the formal C4=N3 bond of 2-chloropyrimidine and 2-chloroquinazoline, followed by aromatization of the resultant adduct .
- Results or Outcomes : The result of this reaction is the production of the corresponding 2,4-disubstituted pyrimidines and quinazolines .
Zukünftige Richtungen
The pharmacological activities of quinazoline and its related scaffolds include anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia . The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives resulted in lead compounds with multi-faceted biological activity . This suggests that future research could focus on the development of these hybrid molecules for various therapeutic applications.
Eigenschaften
IUPAC Name |
6-ethenylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-2-8-3-4-10-9(5-8)6-11-7-12-10/h2-7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAVFRVZXDTVFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=CN=CN=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Vinylquinazoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



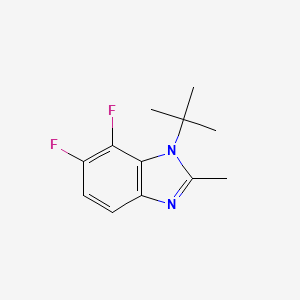
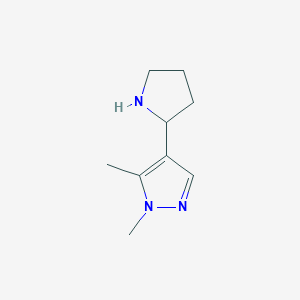
![4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B1429801.png)
![3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B1429802.png)
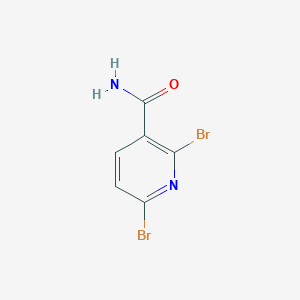
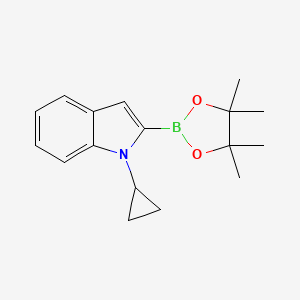
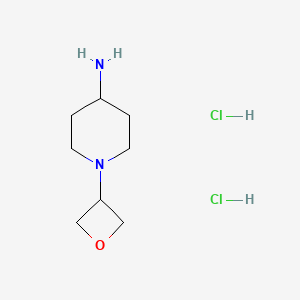
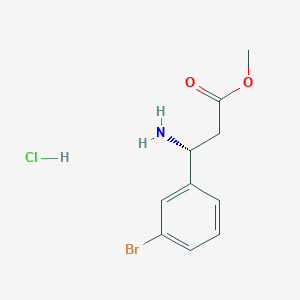
![6-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B1429812.png)
